molecular formula C20H30N2O B2996525 N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide CAS No. 953932-04-2

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide

Cat. No. B2996525
CAS RN: 953932-04-2
M. Wt: 314.473
InChI Key: LEFZYRVBSQZIBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, benzamides can generally be synthesized by reacting a benzoyl chloride with an amine. The piperidine ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, piperidine, and cyclopentyl functional groups. The exact 3D conformation would depend on the specific orientations and connections of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s a pharmaceutical, for example, the mechanism would depend on the specific biological target of the drug .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity, or exploring potential uses in fields like pharmaceuticals or materials science .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-15-11-16(2)13-18(12-15)20(23)21-14-17-7-9-22(10-8-17)19-5-3-4-6-19/h11-13,17,19H,3-10,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZYRVBSQZIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide

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